Product packaging for Sodium 3-chloro-4-fluorobenzenesulfinate(Cat. No.:CAS No. 1101822-79-0)

Sodium 3-chloro-4-fluorobenzenesulfinate

Cat. No.: B2868326
CAS No.: 1101822-79-0
M. Wt: 216.59
InChI Key: AQVDFGGHEOOQFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium 3-chloro-4-fluorobenzenesulfinate is a high-purity organosulfur compound that serves as a versatile building block in modern organic synthesis. This sodium sulfinate salt is bench-stable, easy to handle, and moisture-insensitive, making it a practical alternative to more hazardous sulfonyl chlorides . Researchers value this reagent for its multifaceted reactivity, as it can function as a sulfonylating, sulfenylating, or sulfinylating agent under different reaction conditions . Its primary applications include the construction of valuable sulfur-containing compounds such as sulfonamides, sulfones (including vinyl sulfones and β-keto sulfones), and sulfides through S–S, N–S, and C–S bond-forming reactions . The compound is particularly useful in photoredox catalysis and electrochemical synthesis, where it acts as a source of sulfonyl radicals for ring-closing sulfonylation, multicomponent reactions, and site-selective C–H functionalization . The 3-chloro-4-fluoro substitution pattern on the benzene ring offers distinct electronic properties for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClFNaO2S B2868326 Sodium 3-chloro-4-fluorobenzenesulfinate CAS No. 1101822-79-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3-chloro-4-fluorobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVDFGGHEOOQFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])Cl)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Sodium 3 Chloro 4 Fluorobenzenesulfinate Reactivity

Reaction Mechanisms in Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are effective catalysts for the activation of sodium 3-chloro-4-fluorobenzenesulfinate in desulfinative cross-coupling reactions. These processes involve the cleavage of the carbon-sulfur bond and subsequent formation of a new bond with a coupling partner, accompanied by the extrusion of sulfur dioxide (SO₂). The specific mechanistic pathways, intermediates, and rate-determining steps are highly dependent on the metal catalyst, ligands, and reaction conditions.

Palladium-Catalyzed Desulfinative Cross-Coupling Pathways

Palladium-catalyzed desulfinative cross-coupling provides a powerful method for forging new aryl-aryl or aryl-heteroaryl bonds. The generalized catalytic cycle begins with the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of an aryl halide, transmetalation with the sulfinate salt, extrusion of SO₂, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

The catalytic cycle is initiated by the oxidative addition of an aryl bromide (Ar-Br) to a Pd(0) complex, typically stabilized by phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), to form a Pd(II) intermediate, (Ar)Pd(L)₂(Br). nih.govacs.org This step involves the cleavage of the carbon-bromide bond and the formation of new palladium-carbon and palladium-bromine bonds.

Once the palladium sulfinate intermediate is formed, it undergoes a facile extrusion of sulfur dioxide (SO₂). nih.gov This desulfination step is typically rapid for carbocyclic sulfinates. acs.org The loss of the gaseous SO₂ molecule is an irreversible process that drives the reaction forward, leading to the formation of a diarylpalladium(II) complex, (Ar)Pd(L)₂(Ar'). This intermediate then proceeds to the final step of the catalytic cycle, reductive elimination, which forms the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst. researchgate.net

Mechanistic studies, often employing Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in identifying the catalyst resting state—the most stable intermediate in the catalytic cycle—and the turnover-limiting step. nih.govacs.org For reactions involving carbocyclic sulfinates such as this compound, the oxidative addition complex, (Ar)Pd(PCy₃)₂(Br), has been identified as the catalyst resting state. nih.govacs.orgnih.gov This indicates that the steps following the formation of this complex are kinetically more significant.

Consequently, the transmetalation step is determined to be the turnover-limiting step for this class of reagents. nih.govacs.orgnih.gov This contrasts with the mechanism observed for heterocyclic sulfinates, such as pyridine-2-sulfinate, where a chelated Pd(II) sulfinate complex formed after transmetalation is the resting state, and the subsequent SO₂ extrusion is turnover-limiting. nih.govacs.orgnih.gov

Comparison of Mechanistic Parameters for Different Sulfinate Classes
Sulfinate ClassCatalyst Resting StateTurnover Limiting StepReference
Carbocyclic (e.g., this compound)Aryl Bromide Oxidative Addition ComplexTransmetalation nih.govacs.orgnih.gov
Heterocyclic (e.g., Pyridine-2-sulfinate)Chelated Pd(II) Sulfinate ComplexSO₂ Extrusion nih.govacs.orgnih.gov

The presence of basic additives, such as potassium carbonate (K₂CO₃), is crucial for achieving high efficiency in these cross-coupling reactions. acs.org Mechanistic investigations have revealed a dual role for these additives. Firstly, the carbonate base is responsible for scavenging the free sulfur dioxide released during the reaction, preventing potential side reactions or catalyst inhibition. acs.org

Copper-Catalyzed Reaction Mechanisms

Copper complexes also serve as effective catalysts for reactions involving sodium sulfinates, including this compound. These reactions often proceed through different mechanistic pathways compared to their palladium-catalyzed counterparts. While detailed studies on this specific sulfinate are limited, general mechanisms for copper-catalyzed sulfonylation reactions can be inferred.

One plausible pathway involves a Cu(II) catalyst. The reaction may initiate with a ligand exchange between the copper catalyst and the sodium sulfinate to form a Cu(II)-sulfinate intermediate. nih.gov This intermediate can then be oxidized to a transient Cu(III) species. Subsequent reductive elimination from the Cu(III) center would form the desired sulfonated product and a Cu(I) species. The catalytic cycle is completed by the re-oxidation of Cu(I) back to the active Cu(II) state, often by an external oxidant like oxygen. nih.gov

Alternatively, some copper-catalyzed reactions involving sulfinates are proposed to proceed via a radical pathway. This can involve a single-electron transfer (SET) process to generate a sulfonyl radical from the sulfinate salt. This highly reactive radical can then participate in subsequent bond-forming steps, such as addition to an unsaturated partner, followed by cyclization and aromatization to yield the final product. nih.gov The exact mechanism is highly dependent on the specific reaction partners and conditions employed.

Radical Reaction Pathways Involving Arylsulfinate Salts

Sodium arylsulfinates, including this compound, are widely utilized as precursors to sulfonyl radicals. researchgate.netbenthamdirect.com These radicals are key intermediates in the formation of a diverse array of sulfur-containing compounds such as sulfones, sulfonamides, and sulfonates through the construction of S-C, S-N, and S-O bonds. researchgate.netrsc.org

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from arylsulfinate salts through various methods, including oxidation. Once formed, these radicals readily participate in addition reactions with unsaturated systems like alkenes and alkynes. nih.govacs.org For instance, the addition of a sulfonyl radical to a C=C double bond results in the formation of a β-carbon radical, which can then undergo further reactions. acs.org The quantum yield of some radical chain pathways involving sulfonyl radicals has been measured to be significantly greater than one, indicating a highly productive chain reaction. nih.gov The generation of the 3-chloro-4-fluorobenzenesulfonyl radical from its corresponding sodium salt allows for the introduction of the 3-chloro-4-fluorophenylsulfonyl moiety into various organic scaffolds.

Electrochemical Generation of Sulfonyl Radicals and Applications

Organic electrosynthesis has emerged as a green and attractive alternative to traditional chemical redox methods for generating sulfonyl radicals from sodium arylsulfinates. researchgate.netbenthamdirect.com This method utilizes an electric current to induce the oxidation of the sulfinate anion to a sulfonyl radical, avoiding the need for chemical oxidants. researchgate.nettandfonline.com This electrochemical approach has been successfully applied in various sulfonylation reactions. researchgate.netnih.gov For example, the electrochemical oxidative sulfonylation of thiols with sodium arylsulfinates provides an efficient route to thiosulfonates. researchgate.net Similarly, the decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates has been achieved using an electro-oxidative strategy, yielding arylacetylenic sulfones under metal-free and external oxidant-free conditions. tandfonline.com These electrochemical methods offer a sustainable pathway for synthesizing valuable organosulfur compounds. nih.gov

Table 1: Examples of Electrochemical Sulfonylation using Sodium Arylsulfinates

Reaction Type Substrates Product Type Conditions Reference
Sulfonylation of Thiols Thiols, Sodium Arylsulfinates Thiosulfonates NH₄I as redox catalyst and electrolyte, graphite (B72142) electrodes, constant current researchgate.net
Decarboxylative Sulfonylation Arylacetylenic Acids, Sodium Arylsulfinates Arylacetylenic Sulfones Undivided cell, metal-free, external oxidant-free tandfonline.com
Sulfonylation of Enamides Enamides, Sodium Arylsulfinates β-amidovinyl sulfones Undivided cell, constant current researchgate.net

Photoinduced Decarboxylative Sulfonylation Mechanisms

Visible-light photoredox catalysis provides a mild and efficient method for generating sulfonyl radicals from arylsulfinate salts for use in reactions like decarboxylative sulfonylation. researchgate.netnih.govrsc.org In these processes, a photocatalyst, upon excitation by visible light, can oxidize the arylsulfinate anion to the corresponding sulfonyl radical. This radical can then engage in reactions with carboxylic acids, leading to the extrusion of CO₂ and the formation of a new C-S bond. researchgate.netnih.gov This methodology has been employed for the synthesis of vinyl sulfones from cinnamic acids and sodium sulfinates. rsc.org Mechanistic studies, including radical trapping experiments, have confirmed the involvement of a radical process in these transformations. chemrxiv.org The combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has expanded the scope of these reactions to include the coupling of aryl halides with arylsulfinate salts. rsc.orgresearchgate.net

Nucleophilic and Electrophilic Reactivity Modes of Arylsulfinates

Beyond radical pathways, arylsulfinate anions, such as 3-chloro-4-fluorobenzenesulfinate, exhibit ionic reactivity, acting as ambident nucleophiles. chemthes.com

Ambident Nature of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) is an ambident nucleophile, meaning it possesses two distinct nucleophilic centers: the sulfur atom and the oxygen atoms. chemthes.com This dual reactivity allows it to react with electrophiles at either the sulfur or oxygen, leading to the formation of sulfones (S-alkylation/arylation) or sulfinate esters (O-alkylation/arylation), respectively. chemthes.comacs.org The choice of reaction site is influenced by several factors, including the nature of the electrophile and the reaction conditions, as explained by the Hard and Soft Acids and Bases (HSAB) principle. chemthes.commeta-synthesis.com The sulfur atom is considered a soft nucleophilic center, while the oxygen atoms are harder nucleophilic centers. chemthes.comchemicalforums.com

Selectivity in S- vs. O-Alkylation/Arylation

The regioselectivity of the reaction of arylsulfinates with electrophiles is a critical aspect of their synthetic utility. acs.org According to the HSAB principle, soft electrophiles preferentially react with the soft sulfur center to form sulfones, while hard electrophiles favor reaction at the hard oxygen center to yield sulfinate esters. chemthes.comwikipedia.org For example, alkyl iodides, being soft electrophiles, tend to favor S-alkylation, whereas alkyl sulfates, which are harder electrophiles, show a preference for O-alkylation. chemicalforums.com

The nature of the carbocation intermediate in Sₙ1 type reactions also dictates the outcome. Highly stabilized, and thus softer, carbocations react exclusively at the sulfur atom to give sulfones. acs.org In contrast, more reactive, harder carbocations can react at both the oxygen and sulfur atoms, leading to a mixture of sulfinate esters and sulfones. acs.org The solvent can also play a role; polar aprotic solvents can favor reaction at the more electronegative oxygen atom by solvating the cation and leaving the nucleophile freer. dalalinstitute.com While sulfones are generally the thermodynamically more stable isomers, the kinetic product can sometimes be the sulfinate ester, which may then rearrange to the sulfone. acs.org

Table 2: Factors Influencing S- vs. O-Alkylation/Arylation of Arylsulfinates

Factor Favors S-Alkylation (Sulfone) Favors O-Alkylation (Sulfinate Ester) Rationale (HSAB Principle)
Electrophile Soft electrophiles (e.g., alkyl iodides) chemicalforums.com Hard electrophiles (e.g., alkyl sulfates, Meerwein salts) chemicalforums.comresearchgate.net Soft-soft and hard-hard interactions are preferred. wikipedia.org
Reaction Mechanism Sₙ2-type reaction with a soft acid center (tetravalent carbon) wikipedia.org Sₙ1-type reaction with a hard acid (carbocation) wikipedia.org Matching the hardness/softness of the reacting centers.
Solvent - Polar aprotic solvents can increase reactivity at the harder oxygen site. dalalinstitute.com Solvation effects can influence the availability of nucleophilic sites.

Advanced Applications of Halogenated Arylsulfinates in Synthetic Organic Chemistry

Carbon-Sulfur (C-S) Bond Formation Reactions

Sodium arylsulfinates, including Sodium 3-chloro-4-fluorobenzenesulfinate, are powerful reagents for the construction of carbon-sulfur bonds, which are integral to a wide array of organosulfur compounds.

Sulfonamides are a critical class of compounds, notably used as chemotherapeutic agents for treating bacterial infections. researchgate.net The synthesis of sulfonamides from sodium arylsulfinates involves the formation of a sulfur-nitrogen (S-N) bond. This transformation can be achieved through various modern synthetic protocols that offer alternatives to the classical reaction of amines with sulfonyl chlorides. nih.govijarsct.co.in

One effective method is the electrochemical oxidative amination of sodium sulfinates with primary or secondary amines. nih.gov For instance, an electrochemical approach using a graphite-nickel system allows for the smooth reaction of various sodium arenesulfinates with aryl and alkyl amines, as well as aqueous ammonia, to yield the desired sulfonamides in moderate to good yields. nih.gov Another prominent metal-free approach involves the use of molecular iodine (I₂) to mediate the coupling of amines with sodium sulfinates at room temperature, producing a series of sulfonamides in good to excellent yields. nih.gov These methods are compatible with a wide range of amines, including aromatic, aliphatic, acyclic, and cyclic variants. nih.gov

Table 1: Illustrative Methods for Sulfonamide Synthesis from Sodium Arylsulfinates

Method Amine Partner Oxidant/Mediator Key Features Yield
Electrochemical Oxidation Primary/Secondary Amines Electricity (Graphite-Nickel) Room temperature, aqueous media. nih.gov Good to High nih.gov

Sulfones are another important class of organosulfur compounds. This compound can be a precursor for the synthesis of both alkyl and aryl sulfones. The formation of these compounds involves the creation of a new carbon-sulfur bond where the sulfur atom is in a higher oxidation state. These reactions typically proceed via sulfonylation of various substrates. For example, the sulfonylation of alkenes and alkynes, catalyzed by species like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), provides a route to vinyl sulfones. nih.gov

Sodium arylsulfinates are valuable precursors for synthesizing thiosulfonates (R-SO₂-S-R') and selenosulfonates (R-SO₂-Se-R'). These reactions establish a sulfur-sulfur or sulfur-selenium bond.

Several methods have been developed for this purpose:

Copper-Catalyzed Coupling: A copper-catalyzed reaction of sodium sulfinates with disulfides or diselenides under an air atmosphere at ambient temperature efficiently produces thiosulfonates and selenosulfonates in good to high yields. nih.gov

Mediated Radical Disproportionation: A BF₃·OEt₂-mediated radical disproportionate coupling of sodium sulfinates provides a simple and practical route to synthesize both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov This protocol exhibits good functional group tolerance. nih.gov

Catalyst-Free Aqueous Synthesis: A green and efficient method for thiosulfonate synthesis involves the reaction of sodium sulfinates in water without the need for catalysts or redox reagents, proceeding through a free radical mechanism. nih.gov

Table 2: Selected Methods for Thiosulfonate and Selenosulfonate Synthesis

Method Substrate Catalyst/Mediator Product Yield
Copper-Catalyzed Sulfenylation Disulfides/Diselenides Copper catalyst Thiosulfonates/Selenosulfonates Good to High nih.gov
Radical Disproportionation Sodium Sulfinates BF₃·OEt₂ Thiosulfonates Good nih.gov

Reductive N-sulfonylation offers a multi-step pathway to sulfonamides from sulfinates. A notable strategy involves using an electrophilic nitrogen source, such as bis(2,2,2-trichloroethyl)azodicarboxylate, to react with aromatic and heteroaromatic sulfinates. nih.gov This initial sulfonylation step, conducted in acidic or aqueous media, forms sulfonyl hydrazide intermediates in high yields (81–99%). nih.gov Subsequent reductive cleavage of these sulfonylhydrazides leads to the final sulfonamide products. nih.gov

Carbon-Carbon (C-C) Bond Formation Reactions

Beyond C-S bond formation, sodium arylsulfinates have emerged as powerful nucleophilic partners in cross-coupling reactions that forge new carbon-carbon bonds, offering an environmentally benign alternative to other methods by extruding sulfur dioxide (SO₂) gas. clockss.org

Desulfinative cross-coupling has become an attractive strategy for the synthesis of biaryls and aryl-substituted heteroaromatics. clockss.org In these reactions, the sulfinate group acts as a leaving group, replaced by an aryl group from a coupling partner like an aryl halide or triflate.

This palladium-catalyzed process offers a convenient method for creating C-C bonds. researchgate.net The reaction of sodium arylsulfinates with aryl bromides and chlorides can proceed under relatively mild conditions, often without the need for additives or a co-catalyst, to produce biaryls in moderate to excellent yields. clockss.orgresearchgate.net This method tolerates a wide variety of functional groups on both coupling partners. researchgate.net The reaction has also been successfully applied to heteroaromatic sulfinates and aryl triflates, with protocols developed in aqueous and alcoholic media, enhancing the green credentials of the process. clockss.org

Table 3: Desulfinative Cross-Coupling of Sodium Arylsulfinates

Sulfinate Partner Coupling Partner Catalyst System Key Features Product
Sodium Arylsulfinates Aryl Bromides/Chlorides Palladium Catalyst (e.g., PdCl₂) Additive- and base-free conditions. clockss.orgresearchgate.net Biaryls researchgate.net
Heteroaromatic Sulfinates Aryl Bromides PdCl₂ / PPh₃ Aqueous/DMF solvent system. clockss.org Aryl-substituted Heteroaromatics clockss.org

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

The generation of sulfonyl radicals from sodium sulfinates is a powerful tool for the formation of carbon-sulfur bonds. In the context of ring-closing sulfonylation, this typically involves the reaction of a sulfonyl radical with a molecule containing appropriately positioned unsaturation, such as a double or triple bond, to initiate a cyclization cascade. This process is highly valuable for the synthesis of sulfur-containing heterocyclic compounds.

While there are no specific examples in the literature detailing the use of this compound in such reactions, it is plausible that the 3-chloro-4-fluorobenzenesulfonyl radical could be generated from this precursor under suitable oxidative conditions (e.g., using a chemical oxidant or through photoredox catalysis). The substitution pattern on the aromatic ring, with both chloro and fluoro groups, would be expected to influence the reactivity and electronic properties of the resulting sulfonyl radical. The electron-withdrawing nature of the halogens could potentially impact the radical's electrophilicity and its subsequent addition to unsaturated systems.

Multicomponent Reactions Involving Sulfinates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Sodium sulfinates have been employed as versatile components in various MCRs, often serving as a source of a sulfonyl group.

A search for multicomponent reactions specifically involving this compound did not yield any results. However, the general reactivity of sodium arylsulfinates suggests that it could potentially participate in such transformations. For instance, in a hypothetical three-component reaction, this compound could react with an alkene and another coupling partner to generate a difunctionalized product incorporating the 3-chloro-4-fluorobenzenesulfonyl moiety. The specific outcomes of such a reaction would be highly dependent on the reaction conditions and the other components involved.

Site-Selective C-H Sulfonylation

Direct C-H functionalization is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The site-selective C-H sulfonylation of arenes and heteroarenes using sodium sulfinates has emerged as a valuable method for the synthesis of sulfones. These reactions are often catalyzed by transition metals, such as palladium or copper, and can proceed via a radical mechanism or through organometallic intermediates.

There is no published research specifically demonstrating the use of this compound for site-selective C-H sulfonylation. The electronic and steric properties of the 3-chloro-4-fluorobenzenesulfinate would play a crucial role in the regioselectivity of such a reaction. The presence of two halogen substituents on the aromatic ring could influence the coordination of the sulfinate to a metal catalyst and the subsequent C-S bond-forming step.

Visible Light-Mediated Desulfonylation in C-C Bond Formation

In recent years, visible light photoredox catalysis has enabled a wide range of novel transformations. One such application involving sulfinates is their use as precursors for aryl radicals via a desulfonylation process. The resulting aryl radical can then participate in C-C bond formation reactions.

No studies have been found that specifically utilize this compound in visible light-mediated desulfonylation for C-C bond formation. In principle, under photocatalytic conditions, the 3-chloro-4-fluorobenzenesulfinate could undergo a single-electron transfer (SET) process, leading to the extrusion of sulfur dioxide and the formation of a 3-chloro-4-fluorophenyl radical. This reactive intermediate could then be trapped by a suitable coupling partner, such as an alkene or an arene, to form a new carbon-carbon bond.

Functional Group Diversification through Arylsulfinate Precursors

Arylsulfinates are versatile precursors for a variety of functional groups. The sulfinate moiety can be readily converted into other sulfur-containing functionalities, such as sulfonyl chlorides, sulfonamides, and sulfonic esters. This versatility makes them valuable intermediates in synthetic chemistry.

While there are no specific examples of functional group diversification starting from this compound, its chemical structure suggests that it could undergo such transformations. For instance, treatment with a chlorinating agent could convert it to 3-chloro-4-fluorobenzenesulfonyl chloride. Subsequent reaction with amines or alcohols would then yield the corresponding sulfonamides or sulfonic esters.

Hypothetical Functional Group Transformations of this compound

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundSOCl₂, PCl₅, or NCS3-chloro-4-fluorobenzenesulfonyl chlorideSulfinate to Sulfonyl chloride
3-chloro-4-fluorobenzenesulfonyl chlorideR₂NHN,N-dialkyl-3-chloro-4-fluorobenzenesulfonamideSulfonyl chloride to Sulfonamide
3-chloro-4-fluorobenzenesulfonyl chlorideROH, pyridineAlkyl 3-chloro-4-fluorobenzenesulfonateSulfonyl chloride to Sulfonic ester

Regioselectivity and Stereoselectivity in Halogenated Arylsulfinate Reactions

The regioselectivity and stereoselectivity of reactions involving halogenated arylsulfinates are critical aspects that determine their synthetic utility. The substitution pattern on the aromatic ring can exert significant electronic and steric effects, thereby influencing the outcome of a reaction.

In the absence of specific studies on this compound, any discussion on regioselectivity and stereoselectivity remains speculative. In potential reactions, the chlorine and fluorine atoms at the 3- and 4-positions, respectively, would influence the electron distribution within the aromatic ring. This, in turn, could direct the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the benzenesulfinate (B1229208) ring itself. In reactions where the sulfinate acts as a nucleophile or a radical precursor, the electronic nature of the substituted aryl group would affect the reactivity and selectivity of the sulfur-centered species. For instance, in addition reactions to unsymmetrical alkenes, the regioselectivity would be dictated by the electronic and steric matching between the sulfonyl radical and the alkene substituents.

Computational and Theoretical Chemistry Studies of Halogenated Benzenesulfinate Compounds

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to investigate the properties of halogenated benzenesulfinate (B1229208) compounds. These methodologies can be broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecular properties. mdpi.comnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than many Ab Initio methods, allowing for the study of larger and more complex systems.

For halogenated aromatic compounds, DFT calculations are frequently used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. mdpi.com The choice of functional, such as B3LYP, is crucial as it dictates the accuracy of the calculated properties. mdpi.com For instance, DFT has been successfully used to investigate intramolecular homolytic substitution in sulfinates, providing insights into reaction mechanisms and energy barriers. nih.gov The presence of halogen substituents significantly influences the electronic properties, and DFT is a valuable tool for quantifying these effects. rsc.org Computational studies on related sulfonamide derivatives have demonstrated the utility of DFT in correlating theoretical data with experimental observations. mdpi.com

Ab Initio, meaning "from the beginning," methods are based on solving the Schrödinger equation without empirical parameters. These methods, such as Self-Consistent Field (SCF), Configuration Interaction with Single and Double excitations (CISD), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), offer a high level of theoretical accuracy.

While computationally more intensive than DFT, Ab Initio methods are essential for benchmarking and for systems where electron correlation is particularly important. nih.gov For example, Ab Initio calculations have been used alongside DFT to study the reaction pathways of sulfinates, predicting transition states and the involvement of hypervalent intermediates. nih.gov These methods have also been applied to understand various properties of sulfonyl-containing compounds, including their conformational preferences and spectroscopic characteristics. researchgate.net The insights gained from these high-level calculations are critical for a fundamental understanding of the chemical behavior of halogenated benzenesulfinates.

Analysis of Electronic Structure and Chemical Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of a molecule's electronic character, offering predictions about its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.comsciencepub.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For halogenated benzenes, the nature and position of the halogen substituents can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. acs.org Computational studies on various substituted aromatic compounds have shown that a lower energy gap correlates with higher reactivity. sciencepub.net This analysis is crucial for understanding how the chloro and fluoro substituents in sodium 3-chloro-4-fluorobenzenesulfinate influence its stability and reactivity profile.

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. These properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem. Specifically, IP can be approximated as the negative of the HOMO energy, and EA can be approximated as the negative of the LUMO energy.

Theoretical calculations allow for the determination of these values, providing a quantitative measure of a molecule's tendency to undergo oxidation or reduction. Studies on substituted benzenes have shown that electron-withdrawing groups, such as halogens, generally increase the ionization potential and electron affinity. scispace.com These calculations are instrumental in predicting the redox behavior of this compound.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. Chemical hardness is a measure of the resistance to change in electron distribution, while chemical potential indicates the escaping tendency of electrons. The global electrophilicity index quantifies the ability of a species to accept electrons.

Mechanistic Insights from Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the study of halogenated benzenesulfinate compounds, computational approaches provide a molecular-level understanding of reaction mechanisms, including the characterization of transient species and the energetic landscapes of reaction pathways. While direct computational studies on this compound are not extensively available in the current literature, a wealth of information can be gleaned from theoretical investigations into the reactions of analogous aryl sulfinates and related sulfonation processes. These studies form the basis for understanding the mechanistic nuances of this class of compounds.

Transition State Analysis

Transition state (TS) theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the elucidation of mechanistic pathways by identifying the highest energy point along the reaction coordinate. For reactions involving aryl sulfinates, such as their synthesis or subsequent transformations, density functional theory (DFT) is a commonly employed method to locate and characterize transition states.

In the context of forming aryl sulfinates, which can be precursors to compounds like this compound, computational studies on the sulfonation of aromatic rings are particularly relevant. For instance, DFT calculations on the sulfonation of benzene (B151609) have revealed a trimolecular electrophilic substitution mechanism. researchgate.netacs.org These studies suggest that the reaction proceeds through a π-complex, which then transitions to a σ-complex (a Wheland intermediate) before the final product is formed. The transition state for the formation of the σ-complex is the rate-determining step. The presence of activating or deactivating groups, such as halogens, on the benzene ring would be expected to influence the energy of this transition state.

Computational models can predict the geometry and energetic barriers of these transition states. For a hypothetical reaction leading to 3-chloro-4-fluorobenzenesulfinate, the transition state would involve the approach of a sulfonating agent to the carbon atom at position 1 of 1-chloro-2-fluorobenzene. The halogen substituents would exert electronic and steric effects on the stability of the transition state. The electron-withdrawing nature of both chlorine and fluorine would deactivate the ring towards electrophilic attack, thus raising the activation energy barrier compared to unsubstituted benzene.

ParameterDescriptionPredicted Influence of Cl and F Substituents
Activation Energy (Ea) The minimum energy required for a reaction to occur.Increased due to the electron-withdrawing nature of halogens, deactivating the aromatic ring towards electrophilic attack.
Transition State Geometry The arrangement of atoms at the highest point of the potential energy surface.The geometry will be influenced by the steric hindrance and electronic repulsion from the chloro and fluoro groups. The attacking electrophile will likely approach from a less sterically hindered position.
Reaction Rate The speed at which a chemical reaction takes place.Decreased as a direct consequence of the higher activation energy.

This table provides a qualitative prediction of the effects of chlorine and fluorine substituents on the transition state of a sulfonation reaction, based on general principles of physical organic chemistry.

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed depiction of the minimum energy path connecting reactants, transition states, and products. This allows for a step-by-step visualization of the structural changes occurring throughout a chemical reaction.

For the synthesis of aryl sulfinates, computational mapping can trace the trajectory of the interacting molecules. In a sulfonation reaction, the IRC would illustrate the initial formation of the π-complex between the aromatic ring and the sulfonating agent, the progression to the higher-energy transition state, the formation of the σ-complex, and the final deprotonation to yield the benzenesulfinate. acs.org

Furthermore, computational studies on the reactions of sulfinate salts themselves, for example, in cross-coupling reactions to form sulfones, have provided detailed mechanistic insights. researchgate.net DFT calculations can map the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed couplings, identifying key intermediates and transition states along the reaction coordinate. While not directly involving this compound, these studies on related aryl sulfinates provide a robust framework for predicting its reactivity. The nucleophilicity of the sulfinate anion, which is crucial for its participation in such reactions, can also be computationally evaluated. nih.govnih.gov

Spectroscopic Property Predictions and Validation

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, including nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic transitions (UV-Vis spectra). These predictions are invaluable for the structural elucidation of novel compounds and for the validation of experimental data. For this compound, computational methods can provide a theoretical spectroscopic fingerprint.

Theoretical calculations of spectroscopic properties are typically performed on the optimized geometry of the molecule. DFT methods, such as B3LYP, are widely used for this purpose, often in conjunction with appropriate basis sets like 6-311++G(d,p). prensipjournals.com

NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts is a common application of computational chemistry. github.iorsc.org The halogen substituents in this compound would significantly influence the chemical shifts of the aromatic carbons and the remaining proton. The chlorine and fluorine atoms are expected to cause downfield shifts for the carbons they are directly attached to due to their electronegativity. The sulfinate group would also have a characteristic effect on the chemical shifts of the ipso-carbon and the adjacent carbons.

Vibrational Spectroscopy: Computational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. rsc.orgopenmopac.netacs.org For this compound, characteristic vibrational modes would include the S=O stretching frequencies of the sulfinate group, as well as C-Cl, C-F, and C-S stretching modes, and various aromatic C-C and C-H vibrations. Comparing the computed spectrum with an experimentally obtained one can aid in the assignment of the observed absorption bands.

UV-Vis Spectroscopy: The electronic transitions of aromatic compounds can be predicted using time-dependent DFT (TD-DFT). slideshare.netacs.orgup.ac.za The absorption maxima (λ_max) in the UV-Vis spectrum of this compound would be influenced by the electronic effects of the chloro, fluoro, and sulfinate substituents on the π-system of the benzene ring.

Spectroscopic TechniquePredicted Key Features for this compound
¹³C NMR Downfield shifts for carbons bonded to Cl, F, and S. Specific shifts will depend on the combined electronic effects of all substituents.
¹H NMR The chemical shift of the single aromatic proton will be influenced by the deshielding effects of the adjacent halogen and sulfinate groups.
IR Spectroscopy Characteristic strong absorptions for S=O stretching, along with bands corresponding to C-Cl, C-F, and C-S stretching, and aromatic ring vibrations.
UV-Vis Spectroscopy Absorption bands in the UV region characteristic of substituted benzenes, with potential shifts in λ_max due to the combined electronic effects of the substituents.

This table summarizes the anticipated spectroscopic features of this compound based on computational predictions for similarly substituted aromatic compounds.

The validation of these computational predictions against experimental data is a crucial step. A good agreement between the calculated and observed spectra provides strong evidence for the correct structural assignment of the synthesized compound. Discrepancies, on the other hand, can point to the need for refinement of the computational model or a re-evaluation of the experimental data.

Environmental Fate and Degradation Pathways of Arylsulfinate Compounds

Occurrence and Detection of Sulfinates as Byproducts in Industrial Wastewater

Arylsulfinates can be found in industrial wastewater streams, often as byproducts or intermediates from the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. nih.gov The primary sources of related sulfonated aromatic compounds in the environment are effluents from industries such as textile and dye manufacturing. nih.gov These compounds can be challenging to remove using conventional wastewater treatment methods. nih.gov

The detection and quantification of sulfinates and related sulfonated compounds in industrial effluents are critical for assessing their environmental impact. Various analytical techniques are employed for their detection, although specific monitoring data for Sodium 3-chloro-4-fluorobenzenesulfinate is not widely available in public literature. The presence of sulfate (B86663) ions in high concentrations in industrial wastewater can be an indicator of the breakdown of sulfur-containing organic compounds. nih.gov

Table 1: Common Industrial Sources of Arylsulfinate and Sulfonate Compounds in Wastewater

Industrial SectorCommon Applications/Processes
Dye Manufacturing Starting materials for azo dyes and other colorants. nih.gov
Pharmaceuticals Intermediates in the synthesis of various drugs.
Textile Industry Release of dyes and related byproducts during dyeing processes. nih.gov
Specialty Chemicals Use as catalysts, stabilizing agents, or reaction intermediates.

This table provides a general overview of industrial sectors that may contribute to the presence of arylsulfinate and sulfonate compounds in wastewater.

Biodegradation Studies of Aromatic Sulfinates

The biodegradation of aromatic sulfinates is a key process in their removal from the environment. However, the presence of the sulfonate group, and by extension the sulfinate group, can render these compounds resistant to microbial degradation. researchgate.net The structure of the aromatic ring, including the number and position of substituents like chlorine and fluorine, significantly influences their biodegradability. researchgate.net

Studies on sulfonated aromatic amines have shown that their biodegradability can range from readily degradable to highly persistent. wur.nl For some sulfonated aromatic compounds, aerobic biodegradation is possible only with inocula from historically polluted sites, suggesting that specific microbial adaptation is necessary. wur.nl The complete mineralization of these compounds involves the breakdown of the aromatic ring and the conversion of the sulfur-containing functional group to sulfate. wur.nl Biofilm airlift suspension reactors have demonstrated some success in degrading aromatic sulfonates, achieving significant removal under specific operating conditions. researchgate.net

Photodegradation Mechanisms of Arylsulfinates

Photodegradation represents a significant abiotic pathway for the transformation of arylsulfinate compounds in the aquatic environment. This process involves the absorption of light, which can lead to the breakdown of the molecule through several mechanisms.

In natural waters, the photodegradation of organic compounds can be significantly enhanced by the presence of dissolved organic matter (DOM). nih.gov DOM can absorb sunlight and form excited triplet states (³DOM*), which are potent oxidizing agents. nih.gov These triplet states can then transfer their energy to arylsulfinate compounds, initiating their degradation. nih.govumn.edu This indirect photochemical process can be more significant than direct photolysis for some compounds. nih.govumn.edu The efficiency of triplet-sensitized photodegradation depends on factors such as the concentration and properties of DOM, as well as the specific structure of the arylsulfinate.

A primary photochemical reaction for many aromatic sulfur compounds is the cleavage of the carbon-sulfur (C-S) bond. researchgate.net For certain sulfonamides, a major photodegradation pathway involves the extrusion of sulfur dioxide (SO₂). nih.govumn.edu This process, known as desulfonation, leads to the formation of a desulfonated organic product. researchgate.net The mechanism is thought to involve an intramolecular nucleophilic attack of a sulfonate oxygen atom on the aromatic ring, followed by the cleavage of the C-S bond and subsequent release of SO₂. researchgate.net This fragmentation pathway effectively removes the sulfur-containing functional group from the aromatic ring.

The ultimate fate of the sulfur atom from arylsulfinates during degradation is often the formation of sulfate (SO₄²⁻). The oxidation of the sulfinate group can proceed through various intermediates. For instance, the oxidation of arylsulfinates with oxidizing agents like hypochlorous acid can occur rapidly. nih.gov In the environment, photo-oxidation processes can also contribute to the conversion of the released sulfur species into sulfate. The formation of sulfate from the oxidation of sulfur dioxide in the gas phase is a well-understood atmospheric process, and similar oxidative pathways can occur in the aqueous phase. mdpi.com The oxidation of alkyl sulfates and sulfonates by sulfate radicals (SO₄•⁻) has also been studied, indicating that radical-driven oxidation is a plausible pathway for the formation of sulfate from organosulfur compounds. figshare.com

Advanced Analytical Methodologies for Characterization and Quantification of Sodium 3 Chloro 4 Fluorobenzenesulfinate

Chromatographic Techniques for Separation and Analysis

Chromatography is a foundational tool for separating Sodium 3-chloro-4-fluorobenzenesulfinate from complex matrices, reaction mixtures, or impurities. numberanalytics.com The choice between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the principal chromatographic technique for the analysis of this compound due to its nature as a polar, non-volatile salt. nih.gov Conventional reversed-phase liquid chromatography may present challenges due to the high polarity of the compound, often resulting in poor retention. nih.gov To overcome this, several specialized HPLC methods are employed:

Mixed-Mode Chromatography: This approach utilizes stationary phases with both reverse-phase and ion-exchange characteristics. For instance, a Newcrom BH mixed-mode column, which has both hydrophobic and anion-exchange properties, can effectively retain and separate the sulfinate anion from its counter-ion and other components. sielc.com

Ion-Pair Chromatography: This technique is suitable for ionic compounds that lack a strong UV chromophore. researchgate.net It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionic analyte, allowing it to be retained on a standard reversed-phase column like a C18. researchgate.netresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

The detection of this compound in HPLC can be accomplished using UV detection, as the benzene (B151609) ring provides chromophoric properties. researchgate.net For analyses where the mobile phase interferes with UV detection or for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) can be utilized. sielc.com

Table 1: Illustrative HPLC Parameters for Sulfinate Analysis This table presents typical starting parameters for method development, based on methods for similar sulfonate and sulfinate compounds.

ParameterSettingRationale
Column Mixed-Mode (e.g., Newcrom BH) or C18Accommodates the polar, ionic nature of the analyte. sielc.com
Mobile Phase Acetonitrile/Water with bufferGradient or isocratic elution to achieve separation. sielc.com
Buffer System Ammonium (B1175870) formate (B1220265) or Ammonium acetateVolatile buffers compatible with mass spectrometry detectors. nih.gov
Detection UV (e.g., 200-260 nm) or ELSDBenzene ring allows for UV detection; ELSD is a universal alternative. sielc.comresearchgate.net
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.

Gas Chromatography (GC)

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. researchgate.net As a salt, the compound is non-volatile and would thermally decompose at the high temperatures required for GC analysis. Therefore, its analysis via GC necessitates a chemical derivatization step to convert the sulfinate salt into a volatile and thermally stable analogue. researchgate.netacs.orgresearchgate.net

Common derivatization strategies for related sulfonic acids involve converting them into more volatile esters or other derivatives. acs.orgnih.gov For instance, reaction with a suitable agent could transform the sodium sulfinate into a corresponding methyl or ethyl sulfinate ester.

Once derivatized, the resulting compound can be analyzed using a GC system equipped with a suitable detector. silcotek.com Given the presence of sulfur and halogen atoms, specific detectors can offer high sensitivity and selectivity: silcotek.com

Sulfur Chemiluminescence Detector (SCD)

Flame Photometric Detector (FPD)

Pulsed Flame Photometric Detector (PFPD)

Mass Spectrometer (MS)

It is crucial to note that some reactive fluorine-containing compounds can potentially interact with or degrade standard polysiloxane GC columns. researchgate.net Therefore, column selection must be carefully considered to ensure inertness.

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of this compound. It is most powerfully applied when coupled with a chromatographic inlet. numberanalytics.comchromatographyonline.com

LC-MS and GC-MS in Chemical Research

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier method for the analysis of this compound. nih.gov The compound can be analyzed directly without derivatization. An electrospray ionization (ESI) source is typically used, as it is well-suited for polar and ionic molecules. nih.govddtjournal.com Analysis would likely be performed in negative ion mode to detect the [M-Na]⁻ anion, C₆H₃ClFO₂S⁻. Tandem MS (MS/MS) can be used to fragment this parent ion, yielding characteristic product ions that confirm the structure. ddtjournal.com For example, fragmentation might lead to the loss of SO₂.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used following the necessary derivatization step described previously. chromatographyonline.comnih.gov After converting the salt to a volatile derivative, the GC separates the compound from other volatile components before it enters the mass spectrometer. nih.gov Electron Ionization (EI) is a common ion source in GC-MS, which causes extensive and reproducible fragmentation of the molecule. researchgate.net The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for the derivatized analyte, allowing for confident identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for the unambiguous identification of this compound. nih.gov Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). nih.gov

This level of precision allows for the confident determination of the elemental formula of the detected ion. For the 3-chloro-4-fluorobenzenesulfinate anion (C₆H₃ClFO₂S⁻), HRMS can distinguish its exact mass from that of other ions with the same nominal mass but different elemental compositions. This capability is especially crucial in complex samples where isobaric interferences are possible. nih.gov The distinctive isotopic pattern arising from the presence of chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S) further aids in the confirmation of the molecular formula.

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods are used to probe the molecular structure of this compound and provide confirmatory evidence of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within the molecule.

¹H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns (splitting) of these signals are dictated by their positions relative to the electron-withdrawing chloro, fluoro, and sulfinate groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached substituents.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a particularly valuable and highly sensitive technique. acs.orgnih.gov It would show a single resonance for the fluorine atom, and its chemical shift and coupling to adjacent protons would provide definitive information about its electronic environment on the aromatic ring. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. copernicus.org The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

S=O Stretching: Strong absorption bands characteristic of the sulfinate group. Related sulfone groups show distinctive signals around 1300 cm⁻¹ and 1150 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: A strong absorption typically found in the 1250-1000 cm⁻¹ range.

C-Cl Stretching: Absorption in the 850-550 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for this compound This table summarizes expected spectral features based on analysis of structurally similar compounds and general spectroscopic principles.

TechniqueFeatureExpected Region / Pattern
¹H NMR Aromatic Protons3 signals in the aromatic region (~7.0-8.5 ppm), with splitting patterns (e.g., doublet of doublets) determined by H-H and H-F coupling. prensipjournals.com
¹⁹F NMR Aromatic FluorineA single resonance, with its chemical shift influenced by the ortho-chloro and meta-sulfinate groups. nih.gov
FTIR S=O StretchStrong absorptions characteristic of the sulfinate functional group. researchgate.net
FTIR C-F StretchStrong absorption band in the fingerprint region (~1250-1000 cm⁻¹).
HRMS [M-Na]⁻ AnionExact mass measurement confirming the elemental formula C₆H₃ClFO₂S⁻. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei, providing critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three aromatic protons. The chemical shifts, splitting patterns (due to spin-spin coupling with adjacent protons and the fluorine atom), and integration of these signals would confirm the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts would be influenced by the attached substituents (chloro, fluoro, and sulfinate groups), providing further confirmation of the compound's structure.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show a signal for the single fluorine atom, and its coupling with neighboring protons would be observable in both the ¹H and ¹⁹F spectra, aiding in the definitive assignment of the aromatic protons.

Without access to experimental spectra, a detailed analysis and the creation of data tables with specific chemical shifts (ppm) and coupling constants (Hz) for this compound is not possible.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

S=O stretching: The sulfinate group would show strong, characteristic stretching vibrations.

C-S stretching: Vibrations associated with the carbon-sulfur bond.

Aromatic C=C stretching: Bands corresponding to the vibrations of the benzene ring.

C-H stretching and bending: Signals from the aromatic C-H bonds.

C-Cl and C-F stretching: Vibrations for the carbon-halogen bonds.

A table of expected vibrational frequencies could be hypothesized based on known data for similar compounds, but this would be speculative without actual experimental data for this compound.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to the π → π* transitions of the aromatic system. The position and intensity of the maximum absorbance (λmax) would be characteristic of the chromophore. However, no specific experimental UV-Vis data for this compound has been reported in the available literature.

X-ray Diffraction for Crystalline Structure Analysis

For solid compounds, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal lattice. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, confirming its solid-state structure. Powder X-ray diffraction (PXRD) could be used to analyze the crystallinity and phase purity of a bulk sample. To date, no crystallographic data for this specific compound is available in public databases.

Electrochemical Analysis Methods

Electrochemical methods could be employed to study the redox properties of this compound. Techniques such as cyclic voltammetry could potentially be used to investigate the oxidation or reduction potentials of the sulfinate group or the aromatic ring. Such studies would provide insights into its electronic properties and potential applications in electrochemistry. However, the scientific literature does not currently contain any reports on the electrochemical analysis of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.